8-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)METHOXY]QUINOLINE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)METHOXY]QUINOLINE typically involves the cyclization of appropriate precursors. The reaction conditions often require a catalyst, such as nickel, and proceed under mild conditions to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
8-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)METHOXY]QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ether linkage can be targeted for substitution with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these
Properties
Molecular Formula |
C19H17N3O |
---|---|
Molecular Weight |
303.4g/mol |
IUPAC Name |
8-[(1-ethylbenzimidazol-2-yl)methoxy]quinoline |
InChI |
InChI=1S/C19H17N3O/c1-2-22-16-10-4-3-9-15(16)21-18(22)13-23-17-11-5-7-14-8-6-12-20-19(14)17/h3-12H,2,13H2,1H3 |
InChI Key |
CTAFURJIYPXZAA-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N=C1COC3=CC=CC4=C3N=CC=C4 |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1COC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
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